2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole is a heterocyclic compound that contains an oxadiazole ring with a phenyl group and a trifluoromethyl group attached. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole are various strains of bacteria and fungi . This compound has been synthesized and screened for its in vitro antimicrobial activity against strains such as S. aureus, S. pyogenes, E. coli, P. aeruginosa, C. albicans, and A. niger .
Mode of Action
It is known that molecules having a 1,3,4-oxadiazole moiety, like this compound, display important biological properties . These compounds interact with their targets, leading to changes that inhibit the growth and proliferation of the microbial strains .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can interact with various enzymes and proteins that contribute to microbial cell proliferation . The downstream effects of these interactions result in the antimicrobial activity of the compound .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of various microbial strains . This is achieved through the compound’s interaction with its targets, leading to changes that disrupt the normal functioning of the microbial cells .
Biochemical Analysis
Biochemical Properties
It is known that oxadiazole derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
They can induce cell apoptosis by damaging the DNA of cancer cells
Molecular Mechanism
It is known that oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that oxadiazole derivatives can interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole can be synthesized through the cyclization of 3-(trifluoromethyl)phenylacrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like amines and thiols can react with the compound under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can introduce halogen or nitro groups onto the phenyl ring, while nucleophilic substitution can result in the formation of amine or thiol derivatives.
Scientific Research Applications
2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological targets.
Material Science: It is explored for its use in the synthesis of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-(trifluoromethyl)-1,2,4-oxadiazole
- 2-Phenyl-5-(trifluoromethyl)-1,2,3-oxadiazole
- 2-Phenyl-5-(trifluoromethyl)-1,2,5-oxadiazole
Uniqueness
2-Phenyl-5-trifluoromethyl-[1,3,4]oxadiazole is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in medicinal chemistry for the design of novel therapeutic agents with enhanced potency and selectivity .
Properties
IUPAC Name |
2-phenyl-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8-14-13-7(15-8)6-4-2-1-3-5-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIDXWYDIVXVOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.